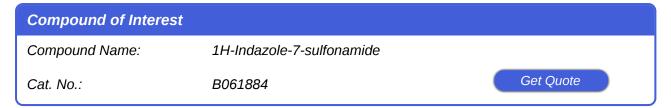


Commercial Availability and Technical Profile of 1H-Indazole-7-sulfonamide

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1H-Indazole-7-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and plausible biological relevance based on the activities of structurally related molecules. The information is intended to support researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their research endeavors.

Commercial Availability and Suppliers

1H-Indazole-7-sulfonamide, identified by CAS number 160975-45-1, is available from various chemical suppliers. While a comprehensive price comparison is subject to fluctuation based on quantity and purity, the following table summarizes publicly available information from chemical marketplaces. Researchers are advised to contact the suppliers directly for up-to-date pricing and availability.



Supplier Platform	CAS Number	Molecular Formula	Molecular Weight	Notes
ChemicalBook[1]	160975-45-1	C7H7N3O2S	197.21 g/mol	Lists the compound and provides basic chemical information.[1]
Guidechem[2]	160975-45-1	C7H7N3O2S	197.21 g/mol	Provides chemical properties and a Safety Data Sheet (SDS).[2] [3]

Note: The listed platforms are chemical marketplaces and the actual supplier may vary. Purity and pricing information should be confirmed with the specific supplier.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1H-Indazole-7-sulfonamide** is not readily available in the public domain, a plausible synthetic route can be devised based on general methods for the synthesis of indazoles and sulfonamides. A potential approach involves the sulfonation of a 1H-indazole precursor.

Hypothetical Synthetic Protocol:

This protocol is a generalized procedure and may require optimization.

Objective: To synthesize **1H-Indazole-7-sulfonamide** from 1H-indazole.

Materials:

- 1H-Indazole
- Chlorosulfonic acid



- · Thionyl chloride
- Ammonia (aqueous solution)
- Dichloromethane (DCM)
- Sodium bicarbonate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- · Ethyl acetate
- Hexanes

Procedure:

- Chlorosulfonation of 1H-Indazole:
 - In a fume hood, cool a flask containing chlorosulfonic acid to 0°C in an ice bath.
 - Slowly add 1H-indazole to the cooled chlorosulfonic acid with constant stirring.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, carefully pour the mixture onto crushed ice.
 - The resulting precipitate, 1H-indazole-7-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
- Ammonolysis of 1H-Indazole-7-sulfonyl chloride:
 - Dissolve the dried 1H-indazole-7-sulfonyl chloride in a suitable organic solvent such as dichloromethane.



- Cool the solution to 0°C.
- Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC.
- After the reaction is complete, separate the organic layer.
- Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude 1H-Indazole-7-sulfonamide by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.
 - Collect the fractions containing the desired product and evaporate the solvent to yield pure
 1H-Indazole-7-sulfonamide.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity and mechanism of action of **1H-Indazole-7-sulfonamide**. However, the broader class of indazole-sulfonamide derivatives has been investigated for various therapeutic applications, offering insights into its potential biological roles.

Indazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[4] For instance, certain indazole-based sulfonamides have been synthesized and shown to have a strong







affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting their potential as cancer treatments.[4] Other indazole derivatives have been explored as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

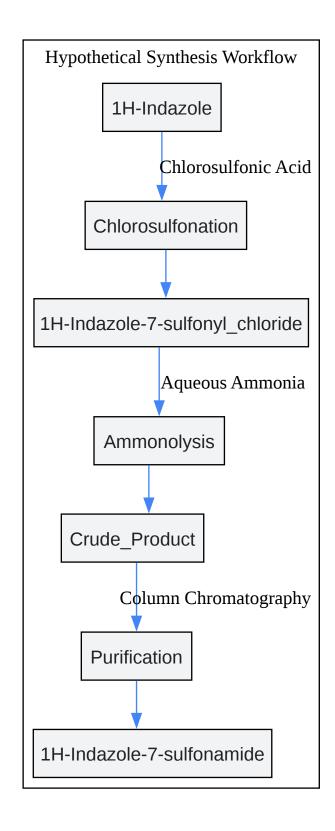
The sulfonamide moiety itself is a well-established pharmacophore. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism is the basis for their antibacterial activity.

Given these precedents, it is plausible that **1H-Indazole-7-sulfonamide** could exhibit activity as a kinase inhibitor or an antibacterial agent. Further research is required to elucidate its specific biological targets and signaling pathways.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

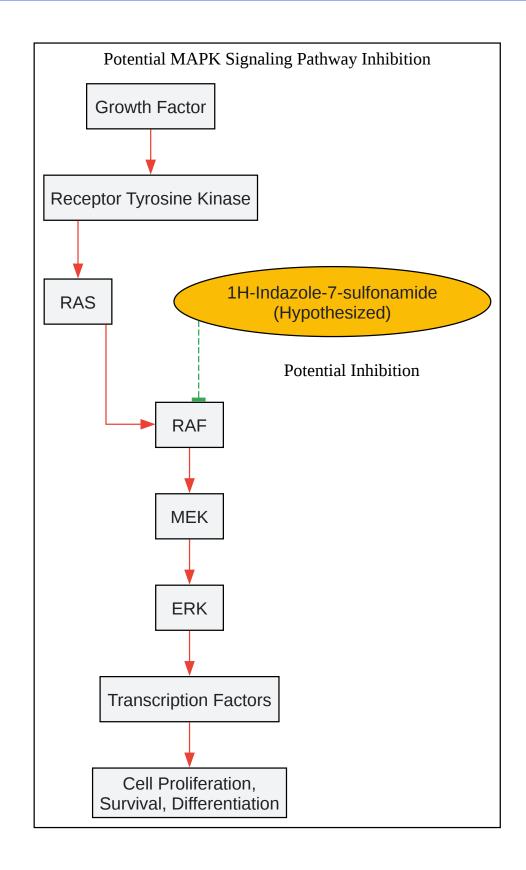




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A hypothetical workflow for the synthesis of **1H-Indazole-7-sulfonamide**.





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A potential mechanism of action via inhibition of the MAPK signaling pathway.



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